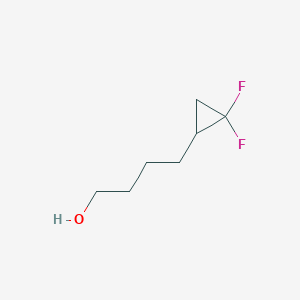

4-(2,2-Difluorocyclopropyl)-1-Butanol

Description

4-(2,2-Difluorocyclopropyl)-1-Butanol (CAS: 61877-80-3) is a fluorinated cyclopropane derivative featuring a butanol chain and a 2,2-difluorocyclopropyl substituent . The cyclopropane ring introduces significant ring strain, while the fluorine atoms impart electron-withdrawing effects, influencing the compound’s reactivity and stability. This structure is typically synthesized via cyclopropanation reactions, often using intermediates such as ethyl 2-(2,2-difluorocyclopropyl)acetate, as inferred from related compounds in the literature . Potential applications include its use as a building block in pharmaceutical and agrochemical synthesis, leveraging its unique steric and electronic properties to modulate drug potency or material performance.

Properties

CAS No. |

143952-26-5 |

|---|---|

Molecular Formula |

C7H12F2O |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4-(2,2-difluorocyclopropyl)butan-1-ol |

InChI |

InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2 |

InChI Key |

OSZXTRRWOCZFLD-UHFFFAOYSA-N |

SMILES |

C1C(C1(F)F)CCCCO |

Canonical SMILES |

C1C(C1(F)F)CCCCO |

Synonyms |

Cyclopropanebutanol, 2,2-difluoro- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluorocyclopropyl)-1-Butanol typically involves the following steps:

Formation of Difluorocyclopropane: The initial step involves the formation of difluorocyclopropane.

Attachment to Butanol Chain: The difluorocyclopropane is then reacted with a butanol derivative under controlled conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)-1-Butanol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Alkanes

Substitution: Alkyl halides

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)-1-Butanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-Butanol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group imparts unique chemical properties that can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(2,2-Difluorocyclopropyl)acetic Acid (CAS: 1393553-89-3)

This compound shares the difluorocyclopropyl group but replaces the alcohol with a carboxylic acid. The carboxylic acid enhances polarity and acidity compared to 4-(2,2-Difluorocyclopropyl)-1-Butanol, making it more suitable for conjugation reactions in drug design .

1-(2,2-Difluorocyclopropyl)ethan-1-amine

As an amine derivative, this compound exhibits greater nucleophilicity than the alcohol, directing its applications toward agrochemical synthesis (e.g., crop protection agents) .

Butanol Derivatives with Varying Substituents

4-(Methylnitrosamino)-1-(3-pyridyl)-1-Butanol (NNAL; CAS: 76071-91-1)

Structurally, NNAL shares the butanol backbone but incorporates a nitrosamino group and a pyridyl ring. These features render NNAL a potent carcinogen, inducing lung and pancreatic tumors in rats . In contrast, this compound lacks these toxicophores, suggesting a safer profile for industrial use.

1-Octanol, 2-Butyl- (CAS: 98-54-4)

A non-fluorinated, branched alcohol, this compound has higher hydrophobicity due to its longer alkyl chain. However, the absence of fluorine and cyclopropane reduces its utility in targeted synthesis where electronic modulation is critical .

Other Fluorinated Alcohols

Compared to simple fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), this compound exhibits lower acidity due to reduced electron withdrawal from the cyclopropane ring. This property may enhance its stability in basic reaction conditions.

Table 1. Comparative Analysis of Key Compounds

Key Findings

Structural Impact: The difluorocyclopropyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Functional Group Influence: Alcohols like this compound are less reactive in nucleophilic substitutions than amines but offer advantages in hydrogen-bonding interactions for drug-target binding.

Toxicity Considerations: Unlike NNAL, the absence of nitrosamine and pyridyl groups in this compound likely mitigates carcinogenic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.